molecular formula C20H26N2O4S B6496193 3,4-dimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzene-1-sulfonamide CAS No. 946209-86-5

3,4-dimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B6496193
CAS No.: 946209-86-5
M. Wt: 390.5 g/mol
InChI Key: CSMDFSIQQIMZDM-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzene-1-sulfonamide is a complex organic compound characterized by its multiple functional groups, including methoxy, sulfonamide, and tetrahydroquinoline moieties. This compound is of interest in various scientific research fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core One common approach is the reduction of quinoline derivatives to form the tetrahydroquinoline structure

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The methoxy groups can be oxidized to form hydroxyl groups.

  • Reduction: : The sulfonamide group can be reduced to an amine.

  • Substitution: : The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.

  • Substitution: : Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl₃) as catalysts.

Major Products Formed

  • Oxidation: : Formation of hydroxylated derivatives.

  • Reduction: : Formation of amine derivatives.

  • Substitution: : Formation of various substituted benzene derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity may be explored for potential therapeutic uses.

  • Medicine: : It could be investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial effects.

  • Industry: : It may find use in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism of action of this compound would depend on its biological target. It may interact with specific enzymes or receptors, leading to a cascade of biochemical events. Understanding the molecular pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups. Similar compounds might include other sulfonamides or tetrahydroquinolines, but the presence of the methoxy groups and the specific substitution pattern sets it apart. Examples of similar compounds could be:

  • Sulfonamide derivatives: : Other benzene sulfonamides with different substituents.

  • Tetrahydroquinoline derivatives: : Variants with different alkyl or aryl groups.

Properties

IUPAC Name

3,4-dimethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-22-12-4-5-16-13-15(6-8-18(16)22)10-11-21-27(23,24)17-7-9-19(25-2)20(14-17)26-3/h6-9,13-14,21H,4-5,10-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMDFSIQQIMZDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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